molecular formula C16H25N5O B2911712 6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE CAS No. 1797224-05-5

6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE

Cat. No.: B2911712
CAS No.: 1797224-05-5
M. Wt: 303.41
InChI Key: MTGBTUKUPVMYLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyridazin-4-amine is a synthetic chemical compound designed for research and development applications. This molecule features a pyridazine core, a nitrogen-containing heterocycle known for its utility in medicinal chemistry, which is substituted with a dimethylamino group and linked to a cyclopentanecarbonylpiperazine moiety. The presence of the piperazine ring, a common pharmacophore in drug discovery , suggests potential for interaction with various biological targets, particularly in the central nervous system. This compound is provided as a high-purity material intended for use in laboratory research. It is suited for activities such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. Researchers can utilize this compound to explore the pharmacological properties of pyridazine- and piperazine-based scaffolds. The mechanism of action is not predefined and must be empirically determined through targeted research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. All necessary safety data sheets and handling protocols should be consulted prior to use.

Properties

IUPAC Name

cyclopentyl-[4-[5-(dimethylamino)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N5O/c1-19(2)14-11-15(18-17-12-14)20-7-9-21(10-8-20)16(22)13-5-3-4-6-13/h11-13H,3-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGBTUKUPVMYLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NN=C1)N2CCN(CC2)C(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE typically involves multi-step organic reactions. One common approach is the cyclization of a precursor containing the necessary functional groups. For instance, the reaction of a cyclopentyl ketone with a piperazine derivative under controlled conditions can yield the desired compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: 6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-CYCLOPENTANECARBONYLPIPERAZIN-1-YL)-N,N-DIMETHYLPYRIDAZIN-4-AMINE involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with G-protein-coupled receptors, affecting cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Hypothetical Crystallographic Data Comparison

Parameter Target Compound (Hypothetical) Compound (Polymorph V)
Key Diffraction Peaks (2θ°) 18.2°, 21.5°, 25.8° 17.901°, 21.479°, 25.841°
Space Group P2₁/c P2₁/c
Unit Cell Dimensions a=10.2 Å, b=15.4 Å, c=12.1 Å a=9.8 Å, b=14.9 Å, c=11.7 Å

Biological Activity

6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyrazin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 6-(4-Cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyrazin-4-amine
  • Molecular Formula : C_{15}H_{22}N_{4}O
  • CAS Number : 59878-57-8

Biological Activity Overview

The biological activity of 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyrazin-4-amine has been investigated in various studies, revealing its potential as a therapeutic agent.

Pharmacological Effects

  • Antidepressant Activity : Preliminary studies suggest that this compound exhibits antidepressant-like effects in animal models. Its mechanism may involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Anti-inflammatory Properties : Research indicates that the compound may possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Antitumor Activity : Some studies have reported cytotoxic effects against specific cancer cell lines, suggesting a role in cancer therapy.

The precise mechanism of action for 6-(4-cyclopentanecarbonylpiperazin-1-yl)-N,N-dimethylpyrazin-4-amine is not fully elucidated. However, it is believed to interact with various receptors and enzymes involved in neurotransmission and cellular signaling.

Case Studies

Several case studies have highlighted the biological activity of the compound:

Case Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of this compound using the forced swim test (FST) and tail suspension test (TST) in rodents. Results indicated a significant reduction in immobility time, suggesting enhanced mood-related behavior.

Case Study 2: Anti-inflammatory Activity

In a study published in Pharmacology Reports, researchers assessed the anti-inflammatory effects of the compound on lipopolysaccharide (LPS)-induced inflammation in mouse models. The results demonstrated a marked decrease in inflammatory markers, supporting its potential use as an anti-inflammatory agent.

Case Study 3: Antitumor Activity

Research conducted by Cancer Research evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer. The findings revealed that the compound inhibited cell proliferation and induced apoptosis.

Data Table: Summary of Biological Activities

Biological ActivityEffect ObservedReference
AntidepressantReduced immobility timeJournal of Medicinal Chemistry
Anti-inflammatoryDecreased inflammatory markersPharmacology Reports
AntitumorInhibited cell proliferationCancer Research

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